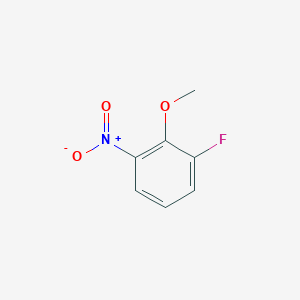

2-Fluoro-6-nitroanisole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2-methoxy-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c1-12-7-5(8)3-2-4-6(7)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVPBBFKWSJLAPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344657 | |

| Record name | 2-fluoro-6-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

484-94-6 | |

| Record name | 2-fluoro-6-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Fluoro-6-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-nitroanisole, with the CAS number 484-94-6, is a substituted aromatic compound that holds significant interest in the fields of pharmaceutical and agrochemical research. Its unique structural arrangement, featuring a methoxy group, a nitro group, and a fluorine atom on a benzene ring, imparts a distinct reactivity profile that makes it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, spectroscopic data, reactivity, and detailed experimental protocols for its synthesis and purification.

Physicochemical Properties

This compound is a yellow crystalline solid at room temperature.[1] A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₇H₆FNO₃ | [2][3][4] |

| Molecular Weight | 171.13 g/mol | [5] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Not available | |

| CAS Number | 484-94-6 | [2][3][4] |

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts and coupling constants will be influenced by the electronic effects of the fluorine, nitro, and methoxy substituents. A general guide to interpreting such spectra can be found in various academic resources.[6][7]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information about the chemical environment of each carbon atom in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the attached functional groups. Resources are available that detail typical chemical shift ranges for substituted aromatic compounds.[8][9]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present. Key expected vibrations include:

-

C-F stretch: Around 1200-1000 cm⁻¹

-

C-O (ether) stretch: Around 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric)

-

N-O (nitro) stretch: Strong asymmetric and symmetric stretching bands around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

-

C=C (aromatic) stretch: Bands in the 1600-1450 cm⁻¹ region.

-

C-H (aromatic) stretch: Above 3000 cm⁻¹.

General tables of characteristic IR absorptions can be used for preliminary assignments.[10]

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will provide further structural information, with potential losses of NO₂, OCH₃, and other fragments. Understanding common fragmentation pathways is key to interpreting the spectrum.[11][12][13]

Reactivity and Synthetic Applications

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr) . The presence of the strongly electron-withdrawing nitro group, positioned ortho to the fluorine atom, significantly activates the aromatic ring towards attack by nucleophiles. The fluorine atom, being a good leaving group in this context, is readily displaced.[14][15][16]

This reactivity makes this compound a versatile building block for the synthesis of a wide range of substituted aromatic compounds.

Nucleophilic Aromatic Substitution (SNAr) Pathway

The general mechanism for the SNAr reaction of this compound is a two-step addition-elimination process.

Caption: General mechanism of nucleophilic aromatic substitution.

Common nucleophiles that can be employed in reactions with this compound include:

-

O-nucleophiles: Alkoxides and phenoxides to form ethers.

-

N-nucleophiles: Amines (primary and secondary) and azides to generate substituted anilines and aryl azides, respectively.[17]

-

S-nucleophiles: Thiolates to produce aryl sulfides.

Experimental Protocols

General Synthesis Workflow (Hypothetical)

Caption: A potential workflow for the synthesis of this compound.

Purification by Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallization of aromatic nitro compounds include ethanol, methanol, and mixtures of solvents like hexane/ethyl acetate or hexane/acetone.[1][19][20][21]

-

Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum.

Safety Information

As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For specific handling and disposal procedures, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. The safety information for related compounds like 2-fluoro-4-nitroanisole indicates that it can cause skin and eye irritation and may cause respiratory irritation.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis, primarily utilized for its susceptibility to nucleophilic aromatic substitution. Its chemical properties, governed by the interplay of its functional groups, allow for the introduction of diverse functionalities onto the aromatic ring, making it a key building block in the development of new pharmaceuticals and agrochemicals. This guide provides a foundational understanding of its properties and potential applications for researchers in the chemical sciences. Further investigation into its specific reaction kinetics and the full characterization of its spectroscopic properties will undoubtedly expand its utility in synthetic chemistry.

References

- 1. Reagents & Solvents [chem.rochester.edu]

- 2. homework.study.com [homework.study.com]

- 3. Synthesis routes of 2-Chloro-6-fluoronitrobenzene [benchchem.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. 2-Fluoro-4-nitroanisole | C7H6FNO3 | CID 223104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. bhu.ac.in [bhu.ac.in]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. whitman.edu [whitman.edu]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 15. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2-Fluoro-6-nitrophenol | 1526-17-6 [chemicalbook.com]

- 19. m.youtube.com [m.youtube.com]

- 20. m.youtube.com [m.youtube.com]

- 21. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Fluoro-6-nitroanisole (CAS 484-94-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-6-nitroanisole (CAS 484-94-6), a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its physicochemical properties, and outlines its role in organic synthesis, supported by available data.

Physicochemical Properties

This compound is a yellow crystalline solid.[1] Its core structure consists of an anisole ring substituted with a fluorine atom and a nitro group. This specific arrangement of functional groups significantly influences its chemical reactivity, making it a valuable precursor in the synthesis of more complex molecules.[2] The compound is generally insoluble in water but soluble in organic solvents such as ethanol and diethyl ether.[1]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 484-94-6 | [1][3][4] |

| Molecular Formula | C₇H₆FNO₃ | [3][4] |

| Molecular Weight | 171.13 g/mol | [3][4] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 61-63 °C | [1] |

| Boiling Point | 303-305 °C | [1] |

| Density | 1.406 g/cm³ | [1] |

| Solubility | Insoluble in water; Soluble in ethanol and diethyl ether | [1] |

| Purity | Typically >98% | [1][4] |

Synthesis and Reactions

This compound is primarily utilized as an intermediate in organic synthesis.[1] The presence of both a fluorine atom and an electron-withdrawing nitro group on the aromatic ring activates the molecule for nucleophilic aromatic substitution reactions. This reactivity is a cornerstone of its utility in creating diverse chemical structures.

A generalized workflow for the potential synthesis of fluorinated nitroaromatic compounds is depicted in the following diagram.

Caption: Generalized synthetic workflow for fluorinated nitroanisoles.

Spectroscopic Data

Detailed public spectroscopic data (NMR, IR, Mass Spectrometry) for this compound (CAS 484-94-6) is limited. However, commercial suppliers often provide a Certificate of Analysis (COA) with structural characterization data upon request, which would include this information.[6]

Applications and Biological Activity

This compound is primarily recognized for its role as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] The broader class of nitroaromatic compounds has been extensively studied for a wide range of biological activities.

While no specific pharmacological studies or descriptions of signaling pathways for this compound have been identified in the public domain, the presence of the nitro group is a key feature in many biologically active molecules. For example, nitro-containing compounds have been investigated for their roles as antibacterial, anti-inflammatory, and anticancer agents.[7] The mechanism of action for some nitroaromatic drugs involves the reduction of the nitro group within target cells to produce reactive nitrogen species that can lead to cellular damage.

The potential utility of this compound in drug discovery lies in its ability to be chemically modified to generate a library of derivatives that can be screened for various biological activities. A hypothetical workflow for such a drug discovery process is illustrated below.

Caption: A logical workflow for drug discovery using this compound.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its well-defined physicochemical properties and inherent reactivity make it an attractive starting material for organic synthesis. While public data on its biological activity and detailed experimental protocols are currently scarce, its structural motifs suggest that it and its derivatives are promising candidates for future research and development in medicinal chemistry. Researchers are encouraged to obtain detailed analytical data from commercial suppliers and explore its synthetic versatility to unlock its full potential.

References

- 1. Buy 2-Fluoro-6-nitro Anisole CAS 484-94-6 at Best Price, High Purity Pharmaceutical Grade [nbinnochem.com]

- 2. This compound | 484-94-6 | Benchchem [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. calpaclab.com [calpaclab.com]

- 5. mdpi.com [mdpi.com]

- 6. 484-94-6 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 7. nbinno.com [nbinno.com]

2-Fluoro-6-nitroanisole molecular weight and formula

An In-depth Technical Guide to 2-Fluoro-6-nitroanisole

This guide provides core technical specifications for this compound, a substituted aromatic compound relevant to researchers, scientists, and professionals in drug development and chemical synthesis.

Core Chemical Properties

This compound, with the CAS Number 484-94-6, is a nitroanisole compound.[1][2][3] Its structure is characterized by a benzene ring substituted with a methoxy group (-OCH₃), a nitro group (-NO₂), and a fluorine atom.[3] This arrangement of functional groups makes it a useful intermediate in various chemical syntheses.[2][4]

The key quantitative data for this compound is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₆FNO₃ | [1][2] |

| Molecular Weight | 171.126 g/mol | [1][2] |

| Accurate Mass | 171.033 u | [1] |

| Appearance | Yellow crystalline solid | [4] |

| Purity | > 97% | [2] |

Note: One source presented a molecular formula of C₈H₇FNO₃ and a molecular weight of 187.15 g/mol , which is inconsistent with other chemical data suppliers.[4]

Experimental Protocols and Visualizations

Detailed experimental protocols and signaling pathway diagrams are not applicable to the fundamental properties of a chemical compound like this compound. Such documentation is typically associated with biological processes or complex experimental procedures in which the compound might be used as a reagent or intermediate. Information regarding its application in specific syntheses can be found in relevant scientific literature and patents.

References

An In-depth Technical Guide to the Synthesis of 2-Fluoro-6-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Fluoro-6-nitroanisole, a key intermediate in the development of various pharmaceuticals and specialty chemicals. This document details a reliable two-step synthetic route, commencing with the synthesis of the precursor 2,6-difluoronitrobenzene, followed by a nucleophilic aromatic substitution to yield the final product.

Included within are detailed experimental protocols, a summary of quantitative data in tabular format for ease of comparison, and visualizations of the reaction pathways and experimental workflows to facilitate a thorough understanding of the synthetic process.

Core Synthesis Pathway

The most common and efficient synthesis of this compound is achieved through a two-step process:

-

Oxidation of 2,6-difluoroaniline to produce the key intermediate, 2,6-difluoronitrobenzene.

-

Nucleophilic Aromatic Substitution (SNAr) on 2,6-difluoronitrobenzene using sodium methoxide to selectively replace one fluorine atom with a methoxy group.

This approach is favored due to the ready availability of the starting materials and the generally high yields and purity achievable under optimized conditions.

Step 1: Synthesis of 2,6-Difluoronitrobenzene

The precursor, 2,6-difluoronitrobenzene, is synthesized via the oxidation of 2,6-difluoroaniline. A common and effective oxidizing agent for this transformation is sodium perborate in glacial acetic acid.

Experimental Protocol: Oxidation of 2,6-Difluoroaniline

Materials:

-

2,6-Difluoroaniline

-

Sodium perborate tetrahydrate

-

Glacial acetic acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hexane

-

Tetrahydrofuran (THF)

Procedure:

-

A mixture of sodium perborate tetrahydrate (65 g, 422 mmol) in glacial acetic acid (250 mL) is stirred in a reaction vessel and heated to 80°C.[1]

-

A solution of 2,6-difluoroaniline (11.0 g, 85 mmol) dissolved in glacial acetic acid (50 mL) is added slowly to the heated mixture.[1]

-

The reaction temperature is maintained between 80-90°C for 1 hour.[1]

-

After cooling to room temperature, the reaction mixture is poured into water and extracted twice with diethyl ether.[1]

-

The combined organic layers are washed with a dilute sodium bicarbonate solution and then dried over anhydrous magnesium sulfate.[1]

-

The solvent is removed by evaporation.[1]

-

The crude product is purified by flash chromatography on a silica gel column, eluting with 10% THF in hexane, to yield 2,6-difluoronitrobenzene.[1]

Quantitative Data for Step 1

| Parameter | Value | Reference |

| Starting Material | 2,6-Difluoroaniline | [1] |

| Product | 2,6-Difluoronitrobenzene | [1] |

| Yield | 52% | [1] |

| Mass Spectrum (ESI) | m/z 160 ([M+H]+) | [1] |

Synthesis Pathway for 2,6-Difluoronitrobenzene

Step 2: Synthesis of this compound

The target compound, this compound, is synthesized from 2,6-difluoronitrobenzene via a nucleophilic aromatic substitution reaction. This reaction selectively replaces one of the fluorine atoms with a methoxy group from sodium methoxide. The nitro group strongly activates the ortho and para positions to nucleophilic attack, facilitating this substitution.

Experimental Protocol: Nucleophilic Aromatic Substitution

Materials:

-

2,6-Difluoronitrobenzene

-

Sodium methoxide

-

Methanol

-

Dichloromethane

-

Distilled water

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 2,6-difluoronitrobenzene in methanol.

-

Add a solution of sodium methoxide in methanol to the flask.

-

Assemble a reflux apparatus and heat the reaction mixture to reflux for 60 minutes.

-

After reflux, pour the reaction mixture into distilled water to precipitate the product.

-

Extract the product into dichloromethane.

-

Wash the organic layer with distilled water.

-

Dry the organic layer with anhydrous magnesium sulfate.

-

Remove the solvent by evaporation to yield this compound.

Note: This is a generalized procedure based on similar reactions. Optimization of reaction time, temperature, and stoichiometry may be required to achieve maximum yield.

Quantitative Data for Step 2

While specific yield data for the direct synthesis of this compound from 2,6-difluoronitrobenzene was not found in the immediate search results, a closely related reaction for the synthesis of 4-fluoro-2-methoxy-1-nitrobenzene from 2,4-difluoro-1-nitrobenzene reports a yield of 87.38%.[2] This suggests that a high yield for the synthesis of this compound is achievable.

| Parameter | Value (Anticipated) |

| Starting Material | 2,6-Difluoronitrobenzene |

| Product | This compound |

| Yield | High (e.g., >80%) |

Synthesis Pathway for this compound

Overall Experimental Workflow

The following diagram illustrates the complete workflow from starting materials to the final purified product.

Conclusion

The synthesis of this compound is a well-defined process that can be reliably executed in a laboratory setting. The two-step pathway described in this guide, involving the oxidation of 2,6-difluoroaniline followed by a nucleophilic aromatic substitution, represents an efficient and practical approach. By carefully controlling the reaction conditions as outlined in the provided protocols, researchers can expect to obtain the target compound in good yield and purity, suitable for further applications in drug discovery and materials science.

References

Spectroscopic Analysis of 2-Fluoro-6-nitroanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-Fluoro-6-nitroanisole, a key intermediate in various synthetic applications. The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside comprehensive experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| OCH₃ | 3.9 - 4.1 | Singlet (s) | N/A |

| Ar-H (H3) | 7.6 - 7.8 | Triplet (t) or Doublet of Doublets (dd) | J(H3-H4) ≈ 8-9, J(H3-F) ≈ 2-3 |

| Ar-H (H4) | 7.2 - 7.4 | Triplet (t) | J(H4-H3) ≈ 8-9, J(H4-H5) ≈ 8-9 |

| Ar-H (H5) | 7.8 - 8.0 | Doublet of Doublets (dd) | J(H5-H4) ≈ 8-9, J(H5-F) ≈ 4-5 |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) | Predicted Coupling Constants (J, Hz) |

| OCH₃ | 55 - 60 | Quartet (q) | |

| C1 (C-OCH₃) | 150 - 155 | Singlet (s) or Doublet (d) | |

| C2 (C-F) | 155 - 160 | Doublet (d) | ¹J(C-F) ≈ 240-260 |

| C3 | 120 - 125 | Doublet (d) | ²J(C-F) ≈ 15-25 |

| C4 | 128 - 132 | Singlet (s) | |

| C5 | 115 - 120 | Doublet (d) | ³J(C-F) ≈ 5-10 |

| C6 (C-NO₂) | 140 - 145 | Singlet (s) or Doublet (d) |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: Predicted Infrared (IR) Absorption Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (OCH₃) | 2950 - 2850 | Medium |

| C=C Aromatic Stretch | 1600 - 1475 | Medium to Strong |

| Asymmetric NO₂ Stretch | 1550 - 1520 | Strong |

| Symmetric NO₂ Stretch | 1360 - 1330 | Strong |

| C-O-C Stretch (Aryl Ether) | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) | Strong |

| C-F Stretch | 1250 - 1020 | Strong |

| C-N Stretch | 870 - 810 | Medium |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data for this compound

| m/z | Proposed Fragment |

| 171 | [M]⁺ (Molecular Ion) |

| 141 | [M - NO]⁺ |

| 125 | [M - NO₂]⁺ |

| 113 | [M - NO - CO]⁺ |

| 95 | [M - NO₂ - OCH₃ + H]⁺ or [C₆H₄F]⁺ |

| 75 | [C₆H₃]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and accurate analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition :

-

Acquire a one-dimensional proton NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition :

-

Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

-

A larger number of scans (hundreds to thousands) will be necessary due to the low natural abundance of ¹³C.

-

Typical parameters include a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Thin Film (for liquids or low-melting solids) : Place a drop of the neat sample between two KBr or NaCl plates.

-

KBr Pellet (for solids) : Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder using a mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample holder or clean ATR crystal.

-

Place the prepared sample in the instrument's sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Preparation : Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.

-

Instrumentation : Employ a mass spectrometer, typically with an electron ionization (EI) source for fragmentation analysis.

-

Data Acquisition :

-

Introduce the sample into the ion source (e.g., via direct infusion or gas chromatography).

-

Ionize the sample molecules using a high-energy electron beam (typically 70 eV for EI).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

A detector records the abundance of each ion.

-

The resulting mass spectrum plots relative intensity versus m/z.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

An In-depth Technical Guide to the Reactivity of 2-Fluoro-6-nitroanisole

Abstract

2-Fluoro-6-nitroanisole (CAS No. 484-94-6) is a highly versatile substituted aromatic compound crucial in the synthesis of complex organic molecules.[1][2] Its unique arrangement of a methoxy group, a nitro group, and a fluorine atom on a benzene ring dictates its chemical behavior, making it a valuable intermediate in the pharmaceutical, agrochemical, and material science sectors.[1][3] This guide provides a detailed examination of the core reactivity of this compound, focusing on its primary reaction pathways, supported by experimental data and procedural outlines for researchers, scientists, and professionals in drug development.

Core Chemical Properties and Structure

This compound is characterized by a benzene ring substituted with three key functional groups. The interplay of these groups governs the molecule's reactivity. The strong electron-withdrawing nature of the nitro group (–NO₂) significantly influences the aromatic ring's electron density, which is the primary driver of its characteristic reactions.[3]

| Property | Value | Reference |

| Molecular Formula | C₇H₆FNO₃ | [4] |

| Molecular Weight | 171.13 g/mol | [1] |

| Appearance | Yellow crystalline solid | [2] |

| CAS Number | 484-94-6 | [2] |

| Purity | >97-100% (typical) | [2][5] |

| Synonyms | 1-Fluoro-2-methoxy-3-nitrobenzene | [4] |

Primary Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The dominant mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SNAr). Aromatic rings are typically electron-rich and thus react with electrophiles. However, the presence of a potent electron-withdrawing group, such as the nitro group, can render the ring sufficiently electron-deficient to be attacked by nucleophiles.[6][7]

Mechanism of SNAr Reactivity

The SNAr reaction in this compound proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the fluorine atom (the ipso-carbon). This step is typically the rate-determining step.[8] The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][9]

-

Stabilization and Leaving Group Departure: The negative charge of the Meisenheimer complex is delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the ortho-nitro group.[7][10] This stabilization is crucial for the reaction to proceed. In the final step, the aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in this context.[9][11]

The fluorine atom at the 2-position is specifically activated towards this substitution by the strong electron-withdrawing effect of the ortho-nitro group.[3] This ortho-para directing effect is a hallmark of SNAr reactions.[7]

Caption: SNAr mechanism of this compound.

Scope of Nucleophiles

The activated nature of the fluorine atom allows for its displacement by a wide variety of nucleophiles, making this compound a powerful tool for diversification.[3]

-

O-Nucleophiles (Alkoxides, Phenoxides): Reaction with these nucleophiles leads to the formation of new diaryl or alkyl aryl ethers.

-

N-Nucleophiles (Amines, Azides): This pathway is used to generate substituted anilines or aryl azides, which are precursors for many heterocyclic compounds.

-

S-Nucleophiles (Thiolates): These reactions produce aryl sulfides.

Secondary Reaction Pathways

While SNAr is the primary mode of reactivity, other transformations are essential for its utility as a synthetic intermediate.

Reduction of the Nitro Group

A frequent and critical subsequent reaction is the reduction of the nitro group to an amine (–NH₂). This transformation is fundamental because it converts the electron-withdrawing nitro group into an electron-donating amino group, which can then participate in a vast range of reactions like diazotization, acylation, and cyclization. This two-step sequence (SNAr followed by nitro reduction) is a common strategy in pharmaceutical synthesis.[3]

Common reduction methods include:

-

Catalytic hydrogenation (e.g., H₂, Pd/C)

-

Metal-acid systems (e.g., Sn/HCl, Fe/HCl)

Caption: Synthetic utility workflow of this compound.

Electrophilic Aromatic Substitution (EAS)

The reactivity of the benzene ring in this compound towards electrophiles is significantly diminished. The combined electron-withdrawing effects of the fluoro and, especially, the nitro groups deactivate the ring, making electrophilic substitution reactions unfavorable under standard conditions.[3][11]

Experimental Protocols

Synthesis of this compound via SNAr

The synthesis of the title compound is itself an example of an SNAr reaction. The process typically involves the reaction of a difluoronitrobenzene precursor with a methoxide source.[3]

Materials:

-

1,3-difluoro-2-nitrobenzene

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH) or other suitable solvent (e.g., DMF)

Procedure:

-

Dissolve 1,3-difluoro-2-nitrobenzene in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add a solution of sodium methoxide in methanol to the flask at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Note: This is a generalized procedure. Optimization of solvent, base, temperature, and reaction time is critical for achieving high yields and purity.[3]

Representative SNAr Reaction: Synthesis of 2-(Methylamino)-6-nitroanisole

Materials:

-

This compound

-

Methylamine (e.g., 40% solution in water)

-

Ethanol (EtOH)

Procedure:

-

In a sealed reaction vessel, dissolve this compound (1 equivalent) in ethanol.

-

Add an excess of aqueous methylamine solution (e.g., 2-3 equivalents).

-

Heat the mixture at a specified temperature (e.g., 80 °C) for several hours, monitoring the reaction by TLC.

-

After cooling, remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent like ethyl acetate.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

-

Purify the resulting crude product via flash column chromatography to obtain the desired N-substituted product.

Conclusion

This compound is a pivotal building block in organic synthesis, primarily due to its high reactivity in nucleophilic aromatic substitution reactions. The ortho-positioning of the strongly electron-withdrawing nitro group activates the adjacent fluorine atom for displacement by a wide array of nucleophiles. This predictable reactivity, coupled with the potential for subsequent modification of the nitro group, provides a robust platform for the late-stage functionalization and construction of complex, high-value molecules, particularly in the development of new pharmaceuticals and agrochemicals.

References

- 1. nbinno.com [nbinno.com]

- 2. Buy 2-Fluoro-6-nitro Anisole CAS 484-94-6 at Best Price, High Purity Pharmaceutical Grade [nbinnochem.com]

- 3. This compound | 484-94-6 | Benchchem [benchchem.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. 484-94-6 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. nbinno.com [nbinno.com]

Navigating the Solubility Landscape of 2-Fluoro-6-nitroanisole: A Technical Guide

For Immediate Release

Introduction: Understanding the Solubility Profile

2-Fluoro-6-nitroanisole (CAS No. 484-94-6) is a substituted aromatic compound whose solubility is dictated by its molecular structure, featuring a polar nitro group, a moderately polar ether group, and a fluorine atom on a benzene ring. These functional groups influence its interactions with various solvents, making a thorough understanding of its solubility crucial for process development, formulation, and reaction optimization.

Qualitative Solubility:

Published data indicates that this compound is generally soluble in polar organic solvents and insoluble in water.[1] Specifically, it has been described as soluble in ethanol and diethyl ether.[1] This behavior is consistent with the "like dissolves like" principle, where the polar functionalities of the molecule favor interaction with polar solvent molecules.

Quantitative Solubility Data

A comprehensive search of scientific databases and literature did not yield specific quantitative data on the solubility of this compound in a range of organic solvents. The following table is provided as a template for researchers to record their experimentally determined solubility data.

Table 1: Experimental Solubility of this compound (Template)

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| Methanol | ||||

| Ethanol | ||||

| 1-Propanol | ||||

| 1-Butanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Toluene | ||||

| Heptane |

Experimental Protocols for Solubility Determination

To empower researchers to ascertain the precise solubility of this compound in solvents relevant to their work, this section details established methodologies for solubility measurement. The choice of method may depend on factors such as the required accuracy, the amount of substance available, and the nature of the solvent.

Static Equilibrium Method (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[2] It involves equilibrating an excess amount of the solute with the solvent at a constant temperature.

Apparatus:

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials or flasks with secure closures

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of this compound to a vial or flask containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the container and place it in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, and the optimal time should be determined by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Once equilibrium is reached, cease agitation and allow the suspension to settle.

-

Separate the saturated solution from the excess solid. This can be achieved by centrifugation followed by careful decantation or by filtering the solution through a membrane filter that is compatible with the solvent. It is crucial to perform this step at the equilibrium temperature to avoid any change in solubility.

-

Accurately dilute an aliquot of the clear, saturated solution with the same solvent.

-

Determine the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Calculate the solubility of the compound in the original undiluted solution, expressing the result in appropriate units (e.g., g/100 mL, mol/L).

Dynamic (Polythermal) Method

The polythermal method involves determining the temperature at which a solution of a known composition becomes saturated.[3][4] This method is often faster than the static method but requires careful observation.

Apparatus:

-

Jacketed glass vessel with a stirrer

-

Circulating water bath with precise temperature control

-

Calibrated thermometer or temperature probe

-

Analytical balance

-

Light source and detector (optional, for automated detection of dissolution/crystallization)

Procedure:

-

Prepare a mixture of this compound and the chosen solvent with a precisely known composition in the jacketed glass vessel.

-

Heat the mixture slowly while stirring until all the solid has dissolved.

-

Then, cool the solution at a slow, constant rate (e.g., 0.1-0.5 °C/min) while continuously stirring.

-

Carefully observe the solution and record the temperature at which the first crystals appear (the crystallization temperature).

-

Subsequently, heat the solution slowly and record the temperature at which the last crystals dissolve (the dissolution temperature).

-

The dissolution temperature is generally taken as the saturation temperature for that specific concentration.

-

Repeat the heating and cooling cycles to ensure reproducibility.

-

By preparing several mixtures with different known compositions, a solubility curve as a function of temperature can be constructed.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility using the shake-flask method.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, its qualitative solubility in polar organic solvents provides a foundational understanding for its application. The detailed experimental protocols provided in this guide offer a clear pathway for researchers to generate precise and reliable solubility data tailored to their specific needs. Accurate determination of solubility is a critical step in leveraging the full potential of this important chemical intermediate in research and development.

References

2-Fluoro-6-nitroanisole: An In-depth Technical Guide to Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and storage of 2-Fluoro-6-nitroanisole (CAS No. 484-94-6). Due to the limited availability of specific toxicological and safety data for this compound, this guide incorporates information from safety data sheets of structurally similar compounds, such as 2-Fluoro-5-nitroanisole, and general safety protocols for nitroaromatic compounds. All data should be treated with caution and used in conjunction with a thorough internal risk assessment.

Chemical and Physical Properties

This compound is a yellow crystalline solid.[1] It is important to understand its physical and chemical properties to ensure safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₇H₆FNO₃ | [2] |

| Molecular Weight | 171.13 g/mol | [2] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 61-63 °C | [1] |

| Boiling Point | Not available | |

| Solubility | Insoluble in water. Soluble in organic solvents. | [1] |

| Purity | >97% | [3] |

Hazard Identification and Classification

The following potential hazards are based on the safety data sheet for the closely related compound, 2-Fluoro-5-nitroanisole.

GHS Hazard Statements (presumed, based on 2-Fluoro-5-nitroanisole):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (presumed, based on 2-Fluoro-5-nitroanisole):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER/doctor if you feel unwell.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Safe Handling and Experimental Protocols

Adherence to strict safety protocols is crucial when working with this compound. The following workflow outlines the key steps for safe handling.

Experimental Protocols:

-

General Handling: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. Avoid the formation and inhalation of dust.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles that meet ANSI Z.87.1 standards. A face shield is recommended when there is a significant risk of splashing or dust generation.

-

Skin Protection: A chemical-resistant lab coat must be worn and fully buttoned. Wear disposable nitrile gloves. Inspect gloves before use and change them immediately if contaminated. Fully enclosed shoes are mandatory.

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below recommended limits, a NIOSH-approved respirator is required.

-

-

Weighing: Carefully weigh the solid compound on a weigh boat or paper inside a fume hood to contain any dust.

-

Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the material in a sealed, labeled container for hazardous waste disposal. Do not let the chemical enter drains.

Storage Requirements

Proper storage is essential to maintain the stability of this compound and prevent accidents.

| Storage Condition | Recommendation |

| Container | Keep container tightly closed. |

| Location | Store in a dry, cool, and well-ventilated place. |

| Incompatible Materials | Store away from strong oxidizing agents. |

| General | Store locked up and away from food and drink. |

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

First-Aid Measures (based on 2-Fluoro-5-nitroanisole):

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

-

Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: On combustion, may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.

-

Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.

Toxicology

| Toxicological Endpoint | Data |

| Acute Oral Toxicity | Not available |

| Acute Dermal Toxicity | Not available |

| Acute Inhalation Toxicity | Not available |

| Carcinogenicity | Not classified |

| Mutagenicity | Not available |

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. The material should be disposed of as hazardous waste. Do not allow it to enter drains or waterways.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive safety data sheet or a formal risk assessment. All personnel handling this chemical should be adequately trained in its safe use and the appropriate emergency procedures.

References

An In-depth Technical Guide to the Potential Derivatives of 2-Fluoro-6-nitroanisole in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of derivatives of 2-fluoro-6-nitroanisole. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine and nitro substituents. This document details key synthetic transformations, provides experimental protocols, and summarizes quantitative data for representative derivatives.

Core Concepts: Reactivity of this compound

The chemical behavior of this compound is primarily dictated by the strong electron-withdrawing nature of the nitro group and the electronegativity of the fluorine atom. This arrangement activates the aromatic ring for nucleophilic aromatic substitution (SNAr) , making the fluorine atom a good leaving group. This reactivity allows for the facile introduction of a wide range of functionalities at the C2 position.

Furthermore, the nitro group can be readily reduced to an amine, which opens up a plethora of subsequent chemical modifications, including diazotization and amide bond formation. This versatility makes this compound a valuable scaffold for the synthesis of diverse chemical libraries.

Key Synthetic Derivatives and Their Applications

Research has demonstrated the utility of this compound derivatives in various fields, particularly in the development of new therapeutic agents and agrochemicals.

Amino Derivatives: Precursors to Bioactive Molecules

The reduction of the nitro group in this compound and its derivatives leads to the corresponding anilines. These anilines are crucial intermediates in the synthesis of a variety of heterocyclic compounds and other complex molecules with potential biological activity.

A key example is the synthesis of 2-fluoro-6-nitroaniline . This compound can be prepared from N-(2-fluoro-6-nitrophenyl)acetamide. The resulting aniline can then be further functionalized.

Phenolic Derivatives: Agrochemical Applications

Derivatives where the methoxy group of this compound is replaced by a hydroxyl group, or where other substitutions are made on the phenolic ring, have shown promise in agriculture. For instance, 2-bromo-4-fluoro-6-nitrophenol has been patented for its herbicidal and fungicidal properties.[1] The introduction of fluorine and other halogens can significantly enhance the efficacy of these agrochemicals.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for representative derivatives of this compound.

Table 1: Synthesis and Physicochemical Properties of 2-Fluoro-6-nitroaniline

| Parameter | Value | Reference |

| Starting Material | N-(2-fluoro-6-nitrophenyl)acetamide | [2] |

| Yield | 74% | [2] |

| Melting Point | 47-48 °C | [2] |

| Molecular Formula | C6H5FN2O2 | [2] |

| Molecular Weight | 156.11 g/mol | [2] |

Table 2: Spectroscopic Data for 2-Fluoro-6-nitroaniline

| Spectroscopy | Data | Reference |

| 1H NMR (DMSO-d6) | δ 7.82 (d, 1H, J=8.8Hz, H-5), 7.42 (m, 1H, H-3), 7.25 (s, 2H, NH2), 6.63 (m, 1H, H-4) | [2] |

| GC/MS | 157 (M+H)+ | [2] |

| Elemental Analysis | Calculated: C, 46.16; H, 3.23; F, 12.17; N, 17.94. Found: C, 46.18; H, 3.27; F, 12.15; N, 17.98 | [2] |

Table 3: Biological Activity of 2-Bromo-4-fluoro-6-nitrophenol

| Activity | Details | Reference |

| Herbicidal | Effective against various weeds. | [1] |

| Fungicidal | Shows broad-spectrum fungicidal activity. | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key derivatives of this compound.

Protocol 1: Synthesis of 2-Fluoro-6-nitroaniline from N-(2-fluoro-6-nitrophenyl)acetamide[2]

Materials:

-

N-(2-fluoro-6-nitrophenyl)acetamide (3 g, 0.0151 mol)

-

Concentrated Sulfuric Acid (H2SO4, 30 mL)

-

Ice

-

Diethyl ether

Procedure:

-

Dissolve N-(2-fluoro-6-nitrophenyl)acetamide in concentrated H2SO4.

-

Heat the solution to 50 °C and stir for 2 hours.

-

Cool the reaction mixture to room temperature.

-

Slowly pour the reaction solution into an ice bath, which will cause a precipitate to form.

-

Collect the precipitate by filtration.

-

Extract the acidic aqueous solution with diethyl ether.

-

Purify the crude product by flash chromatography to obtain 2-fluoro-6-nitroaniline.

Protocol 2: Synthesis of 2-Bromo-4-fluoro-6-nitrophenol[1]

Materials:

-

2-Bromo-4-fluorophenol

-

Chloroform

-

Mixed acid (Sulfuric acid: Nitric acid, ratio 1:3 to 1:8)

-

Water

Procedure:

-

Dissolve 2-bromo-4-fluorophenol in chloroform.

-

At room temperature, add the mixed acid dropwise to the solution.

-

After the addition is complete, heat the reaction mixture to 40-80 °C for a period of time.

-

Separate the organic phase and wash it with water.

-

Evaporate the solvent to obtain the target compound, 2-bromo-4-fluoro-6-nitrophenol.

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations of this compound.

Caption: Key reactions of this compound.

Caption: Workflow for the synthesis of 2-Fluoro-6-nitroaniline.

Future Directions

The derivatives of this compound represent a promising area for further research and development. The exploration of a wider range of nucleophiles in SNAr reactions could lead to novel compounds with unique biological activities. Furthermore, the elaboration of the aniline derivatives into more complex heterocyclic systems holds significant potential for the discovery of new drug candidates. The incorporation of fluorine, a key feature of this scaffold, is a well-established strategy for enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[3] As such, this compound is poised to remain a valuable tool for researchers in the years to come.

References

- 1. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]

- 2. 2-FLUORO-6-NITRO-PHENYLAMINE synthesis - chemicalbook [chemicalbook.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of 2-Fluoro-6-nitroanisole in the Synthesis of Bioactive Molecules: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-nitroanisole is a key aromatic building block in modern medicinal and agrochemical research. Its unique substitution pattern, featuring a fluorine atom and a nitro group ortho to a methoxy group, renders the molecule highly activated for nucleophilic aromatic substitution (SNAr) reactions. This inherent reactivity makes it a valuable precursor for the synthesis of a diverse array of complex bioactive molecules, including kinase inhibitors and potential anticancer agents. The presence of the fluorine atom can also impart desirable pharmacokinetic properties to the final drug candidates, such as enhanced metabolic stability and increased binding affinity. This technical guide provides a comprehensive overview of the applications of this compound in the synthesis of biologically active compounds, with a focus on detailed experimental protocols and the underlying chemical principles.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The table below summarizes its key characteristics.

| Property | Value |

| CAS Number | 484-94-6 |

| Molecular Formula | C₇H₆FNO₃ |

| Molecular Weight | 171.13 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 61-63 °C |

| Boiling Point | 303-305 °C |

| Purity | >97% |

Core Application: A Building Block for Bioactive Heterocycles

This compound is a versatile starting material for the synthesis of various heterocyclic compounds, which are core scaffolds in many pharmaceuticals. The primary synthetic strategy involves leveraging the electron-withdrawing nature of the nitro group to facilitate the displacement of the ortho-fluorine atom by a variety of nucleophiles. This is a classic example of a nucleophilic aromatic substitution (SNAr) reaction.

A common and crucial transformation of this compound is its conversion to 2-fluoro-6-methoxyaniline through the reduction of the nitro group. This aniline derivative serves as a pivotal intermediate for further elaboration into more complex molecular architectures.

Synthetic Workflow: From this compound to Key Intermediates

The following diagram illustrates the initial steps in the utilization of this compound for the synthesis of valuable intermediates.

Detailed Experimental Protocol: A Case Study in Heterocycle Synthesis

Step 1: Nucleophilic Aromatic Substitution

This step involves the reaction of this compound with an appropriate amine to introduce a key side chain.

| Parameter | Details |

| Reactants | This compound (1.0 eq), Substituted Aniline (1.1 eq), Diisopropylethylamine (DIPEA) (2.0 eq) |

| Solvent | 2-Propanol |

| Temperature | Reflux (approx. 82 °C) |

| Reaction Time | 12-24 hours |

| Work-up | The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography. |

| Expected Yield | 70-90% |

Step 2: Reduction of the Nitro Group

The nitro group of the resulting product from Step 1 is reduced to an amine, which is essential for the subsequent cyclization reaction.

| Parameter | Details |

| Reactant | 3-Substituted-2-methoxynitrobenzene derivative from Step 1 |

| Reagents | Iron powder (5.0 eq), Ammonium chloride (1.0 eq) |

| Solvent | Ethanol/Water (4:1 mixture) |

| Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Work-up | The reaction mixture is filtered through celite, and the filtrate is concentrated. The residue is extracted with an organic solvent and purified. |

| Expected Yield | 85-95% |

Step 3: Cyclization to form the Quinoline Ring

The newly formed diamine is then cyclized to form the quinoline core.

| Parameter | Details |

| Reactant | Diamine derivative from Step 2 |

| Reagents | Eaton's reagent (P₂O₅ in methanesulfonic acid) |

| Temperature | 80-100 °C |

| Reaction Time | 1-3 hours |

| Work-up | The reaction mixture is carefully poured onto ice and neutralized with a base. The resulting precipitate is collected by filtration and purified. |

| Expected Yield | 60-80% |

Logical Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a logical workflow for the synthesis of a hypothetical kinase inhibitor using a this compound-derived intermediate. Kinase inhibitors often feature a heterocyclic core that can interact with the ATP-binding site of the enzyme.

Biological Significance and Signaling Pathways

Derivatives of this compound are often designed to target specific biological pathways implicated in diseases such as cancer. For instance, many kinase inhibitors function by blocking the activity of protein kinases, which are enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival.

Simplified Kinase Signaling Pathway and Inhibition

The diagram below illustrates a simplified signaling pathway that is often targeted by kinase inhibitors. Dysregulation of such pathways is a common hallmark of cancer.

This compound is a highly valuable and versatile building block for the synthesis of a wide range of biologically active molecules. Its reactivity in nucleophilic aromatic substitution reactions, coupled with the beneficial effects of fluorine incorporation, makes it a staple in the toolbox of medicinal chemists. The synthetic routes and principles outlined in this technical guide provide a foundation for the rational design and development of novel therapeutics and agrochemicals. Further research into the applications of this compound is likely to uncover new and innovative synthetic strategies and lead to the discovery of next-generation bioactive compounds.

A Senior Application Scientist's Guide: Key Physicochemical and Reactive Distinctions Between 2-Fluoro-6-nitrophenol and 2-Fluoro-6-nitroanisole

Introduction

In the landscape of modern drug discovery and agrochemical development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Among the vast arsenal of available intermediates, substituted nitrophenols and their derivatives are of significant interest due to their inherent reactivity and utility in constructing complex molecular architectures.[1] This guide focuses on two closely related yet functionally distinct compounds: 2-Fluoro-6-nitrophenol (CAS 1526-17-6) and 2-Fluoro-6-nitroanisole (CAS 484-94-6).

Both molecules share a common scaffold: a benzene ring substituted with ortho-fluoro and nitro groups, which strongly activates the ring for nucleophilic aromatic substitution (SNAr). The critical distinction lies in a single atom—the oxygen at position 1 is appended with either a hydrogen (a phenol) or a methyl group (an anisole, or methyl ether). This seemingly minor alteration imparts profound differences in their physicochemical properties, reactivity, and, consequently, their strategic application in multi-step synthesis.

This document provides an in-depth analysis of these differences, moving beyond a simple datasheet comparison to explain the underlying chemical principles. The aim is to equip researchers, particularly those in pharmaceutical and chemical development, with the field-proven insights necessary to make informed decisions, streamline experimental design, and anticipate reaction outcomes when utilizing these versatile intermediates.[2][3]

Part 1: Comparative Physicochemical Properties

A foundational understanding of a reagent's physical properties is critical for handling, reaction setup, and purification. The primary differentiator, the hydroxyl (-OH) group in the phenol versus the methoxy (-OCH₃) group in the anisole, dictates their intermolecular forces and solid-state characteristics.

The phenol's ability to act as a hydrogen bond donor and acceptor results in stronger intermolecular forces. This is directly reflected in its significantly higher melting point compared to the anisole, which can only act as a hydrogen bond acceptor and relies on weaker dipole-dipole interactions for cohesion. This distinction is a crucial first-pass indicator during material identification and has practical implications for solubility and purification strategies like recrystallization.

| Property | 2-Fluoro-6-nitrophenol | This compound | Rationale for Difference |

| CAS Number | 1526-17-6[4][5] | 484-94-6[3][6] | N/A |

| Molecular Formula | C₆H₄FNO₃[2][4] | C₇H₆FNO₃[6][7] | Addition of a CH₂ unit. |

| Molecular Weight | 157.10 g/mol [2][4] | 171.13 g/mol [6] | The mass of the additional methyl group. |

| Appearance | Light yellow to orange crystalline powder[2][4] | Yellow crystalline solid[3] | Similar chromophore; minor solid-state packing differences. |

| Melting Point | 90 - 94 °C[2] | 61 - 63 °C[3] | Presence of intermolecular hydrogen bonding in the phenol leads to a more stable crystal lattice, requiring more energy to melt. |

| Boiling Point | 201.5 °C (Predicted)[8] | 303 - 305 °C[3] | Increased molecular weight and van der Waals forces in the anisole contribute to a higher boiling point. |

| Solubility | Sparingly soluble in water; soluble in methanol[4][8]. | Insoluble in water; soluble in organic solvents like ethanol[3]. | The phenol's hydroxyl group allows for hydrogen bonding with protic solvents like water and methanol, enhancing solubility. |

| Key IR Signal | Strong, broad O-H stretch (~3200-3500 cm⁻¹) | Absence of O-H stretch; C-H stretches (~2850-3000 cm⁻¹) | The defining vibrational difference between a hydroxyl and a methoxy group. |

Part 2: Reactivity Profile: A Tale of Two Functional Groups

The choice between the phenol and the anisole is most often a strategic one, dictated by the planned reaction sequence. Their divergent reactivity stems directly from the acidic proton of the phenol versus the comparatively inert methyl group of the anisole.

Acidity and Nucleophilicity

The most significant chemical difference is the acidity of the phenolic proton. 2-Fluoro-6-nitrophenol is a moderately acidic compound due to the inductive and resonance-stabilizing effects of the ortho-fluoro and, particularly, the ortho-nitro groups. Treatment with a mild base (e.g., K₂CO₃, NaH) readily deprotonates the hydroxyl group to form the corresponding phenoxide anion.

This phenoxide is a potent oxygen-centered nucleophile. This opens a vast array of synthetic possibilities for O-alkylation (Williamson ether synthesis), O-acylation (ester formation), and other nucleophilic additions, making the phenol an exceptionally versatile handle for molecular elaboration. The anisole, lacking this acidic proton, cannot form such a nucleophile and is inert under these conditions.

Derivatization Potential: Divergent Synthetic Pathways

The practical implication of the phenol's acidity is its role as a progenitor for a wide range of derivatives. The anisole, in this context, can be considered one such derivative. A chemist might choose the phenol as a starting material to attach a complex side chain, a solubilizing group, or a pharmacophore via an ether or ester linkage. Conversely, the anisole would be selected if the synthetic goal requires the oxygen to be capped with a simple, robust methyl group, effectively "protecting" it from such reactions.

The diagram below illustrates this fundamental divergence in synthetic utility.

Caption: Divergent reactivity pathways of the phenol vs. the anisole.

Nucleophilic Aromatic Substitution (SNAr)

Both molecules are primed for SNAr reactions, typically at the carbon bearing the fluorine atom, driven by the strong electron-withdrawing nitro group. In this context, the choice between the two may seem less critical. However, from a process chemistry perspective, subtle differences can be significant. The acidic proton of the phenol can complicate SNAr reactions that are run with strong, nucleophilic bases, potentially leading to competing acid-base reactions or the formation of undesired byproducts. Using the anisole can circumvent these issues, leading to a cleaner reaction profile, albeit at the cost of an extra synthetic step (methylation) if the final product requires a free hydroxyl group.

Part 3: Experimental Protocol: Synthesis of this compound

To fully appreciate the relationship between these compounds, the most illustrative experiment is the conversion of the phenol to the anisole. This protocol for O-methylation is a standard, robust procedure that serves as a self-validating system for understanding their core chemical difference.

Objective: To synthesize this compound from 2-Fluoro-6-nitrophenol via Williamson ether synthesis.

Materials:

-

2-Fluoro-6-nitrophenol (1.57 g, 10.0 mmol)

-

Anhydrous Potassium Carbonate (K₂CO₃, 2.07 g, 15.0 mmol)

-

Methyl Iodide (CH₃I, 0.75 mL, 12.0 mmol)

-

Anhydrous Acetone (50 mL)

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

100 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and filtration

Procedure:

-

Reaction Setup: To the 100 mL round-bottom flask, add 2-Fluoro-6-nitrophenol (1.57 g), anhydrous potassium carbonate (2.07 g), and a magnetic stir bar.

-

Solvent Addition: Add 50 mL of anhydrous acetone to the flask. The mixture will be a yellow suspension.

-

Initiation of Reaction: Stir the suspension at room temperature for 15 minutes. This allows for the initial, partial deprotonation of the phenol to form the potassium phenoxide salt.

-

Addition of Electrophile: Add methyl iodide (0.75 mL) to the stirring suspension in one portion.

-

Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux (approx. 56 °C) using the heating mantle. Maintain the reflux for 4-6 hours.

-

Scientist's Note: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC), eluting with a 4:1 Hexanes:Ethyl Acetate mixture. The product, this compound, will have a higher Rf value (less polar) than the starting phenol.

-

-

Quenching and Workup: After the reaction is complete (as determined by TLC), cool the flask to room temperature. Filter the mixture to remove the solid K₂CO₃ and other inorganic salts.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the acetone.

-

Extraction: Dissolve the resulting residue in 50 mL of DCM. Transfer the solution to a separatory funnel and wash sequentially with 25 mL of saturated NaHCO₃ solution, 25 mL of water, and 25 mL of brine.

-

Causality Insight: The NaHCO₃ wash removes any unreacted acidic phenol starting material.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The resulting yellow solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to afford pure this compound.

Safety Precautions:

-

Methyl iodide is toxic and a suspected carcinogen; handle only in a well-ventilated fume hood.

-

Acetone and DCM are volatile and flammable organic solvents.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Part 4: Strategic Application in Synthesis

The decision to use 2-Fluoro-6-nitrophenol or this compound is a tactical choice based on the overall synthetic plan.

-

Choose 2-Fluoro-6-nitrophenol when:

-

Choose this compound when:

-

The oxygen atom needs to be protected from reaction conditions (e.g., strong bases, acylating agents) elsewhere in the molecule.

-

The presence of an acidic proton would interfere with a planned reaction, such as organometallic chemistry or a delicate base-catalyzed step.[3]

-

The slightly different steric and electronic profile of the methoxy group is specifically required for directing a subsequent reaction or for the final molecule's biological activity.

-

In essence, the phenol offers greater versatility for derivatization, while the anisole provides increased stability and orthogonality in complex synthetic sequences. Understanding this core trade-off is key to leveraging these valuable intermediates to their full potential in the pursuit of novel chemical entities.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Fluoro-6-nitro anisole CAS:484-94-6 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-Fluoro-6-nitrophenol | C6H4FNO3 | CID 73710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. 484-94-6 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 8. 2-Fluoro-6-nitrophenol CAS#: 1526-17-6 [m.chemicalbook.com]

2-Fluoro-6-nitroanisole: A Core Intermediate in Modern Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

2-Fluoro-6-nitroanisole is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex pharmaceutical molecules. Its strategic arrangement of a methoxy group, a nitro group, and a fluorine atom on a benzene ring imparts unique reactivity, making it a versatile intermediate for constructing a wide array of bioactive compounds, including antiviral and antitumor agents.[1] The presence of the electron-withdrawing nitro group and the fluorine atom as a good leaving group makes the molecule particularly susceptible to nucleophilic aromatic substitution, a cornerstone reaction in medicinal chemistry.

Physicochemical and Quality Specifications

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The key data is summarized below.

| Property | Value | Reference |

| CAS Number | 484-94-6 | [1][2][3] |

| Molecular Formula | C₇H₆FNO₃ | [2][4] |

| Molecular Weight | 171.13 g/mol | [4][5] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 61-63 °C | [1] |

| Boiling Point | 303-305 °C | [1] |

| Density | 1.406 g/cm³ | [1] |

| Purity | ≥ 97-98% | [1][3] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and diethyl ether. | [1] |

| IUPAC Name | 1-fluoro-2-methoxy-3-nitrobenzene | [2] |

Core Reactivity and Synthetic Pathways

The utility of this compound in pharmaceutical synthesis is driven by two primary modes of reactivity: nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon and reduction of the nitro group.

-

Nucleophilic Aromatic Substitution (SNAr): The powerful electron-withdrawing effect of the adjacent nitro group significantly activates the fluorine atom for displacement by a wide range of nucleophiles.[5][6] This allows for the facile introduction of various functional groups.

-

Amination: Reaction with primary or secondary amines introduces amino functionalities, which are precursors to many heterocyclic systems.[6]

-

Alkoxylation/Aryloxylation: The use of alkoxides or phenoxides as nucleophiles creates complex aromatic ethers.[6]

-

Thiolation: Reaction with thiols leads to the formation of thioethers.[6]

-

-

Nitro Group Reduction: The nitro group can be readily reduced to an amino group, which dramatically alters the electronic properties of the ring and provides a new site for functionalization, such as diazotization or acylation.[5][6] Common methods include catalytic hydrogenation or chemical reduction with agents like iron powder in acid.[6]

The following diagram illustrates the primary reaction pathways available from this compound.

Caption: Key synthetic transformations of this compound.

Illustrative Experimental Protocols

While a specific protocol for the synthesis of this compound was not detailed in the surveyed literature, the following procedure for the synthesis of the structurally similar 2-fluoro-6-nitroaniline provides a relevant example of the experimental conditions and workup procedures commonly employed for these types of transformations.

Protocol: Synthesis of 2-fluoro-6-nitroaniline from N-(2-fluoro-6-nitrophenyl)acetamide[7]

This protocol details the deacetylation of the amide precursor to yield the target aniline.